![molecular formula C25H19ClN4O2S B2364869 3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034591-57-4](/img/structure/B2364869.png)
3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- A study synthesized a related compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and investigated its antitumor activity. The compound exhibited significant inhibition of human hepatoma cells and human melanoma cells (Zhou et al., 2021).
Molecular Docking and SHP2 Protein Interaction
- Another study on a similar compound revealed its favorable interaction with SHP2 protein through molecular docking. This interaction was further supported by molecular dynamics simulation, suggesting a potential application in enzyme inhibition (Wu et al., 2022).
Antimicrobial Activities
- Research on novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety showed good antimicrobial activities. Some compounds exhibited superior inhibitory effects against specific bacteria and fungi compared to commercial bactericides and fungicides (Yan et al., 2016).
Synthesis and Characterization
- Several studies focused on the synthesis and characterization of similar compounds. These included exploring their structural properties using spectroscopic methods and X-ray crystallography, and evaluating their biological activities, such as anti-inflammatory and analgesic effects (Kumar & Rajput, 2009).
Corrosion Inhibition
- Quinazolinone derivatives have been studied for their potential as corrosion inhibitors. A study found that new compounds derived from quinazolinone acted as effective corrosion inhibitors for mild steel in acidic environments (Errahmany et al., 2020).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some compounds exhibited promising activity against specific nematodes, suggesting potential applications in pest control (Liu et al., 2022).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-6-2-3-7-19(16)23-28-22(32-29-23)15-33-25-27-21-9-5-4-8-20(21)24(31)30(25)14-17-10-12-18(26)13-11-17/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMYSDRUBODSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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